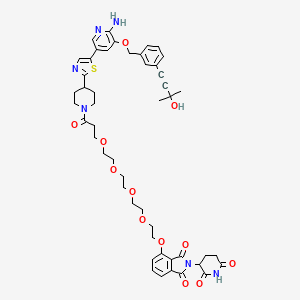
HPK1 Degrader SS47
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SS47 is a compound known for its role as a PROTAC-based HPK1 degrader. It is utilized in scientific research for its ability to degrade hematopoietic progenitor kinase 1 (HPK1) via proteasome-mediated pathways. This degradation significantly enhances the antitumor efficacy of BCMA CAR-T cell research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SS47 involves the creation of a PROTAC (Proteolysis Targeting Chimera) molecule designed to target HPK1. The synthetic route typically includes the formation of a bifunctional molecule that can bind to both the target protein (HPK1) and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein .
Industrial Production Methods
Industrial production of SS47 would involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound. This includes precise control of reaction conditions such as temperature, pH, and solvent systems to optimize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
SS47 primarily undergoes proteasome-mediated degradation reactions. It does not typically participate in common chemical reactions like oxidation, reduction, or substitution, as its primary function is biological rather than chemical .
Common Reagents and Conditions
The key reagents involved in the synthesis and application of SS47 include the bifunctional PROTAC molecule, E3 ubiquitin ligase, and the target protein HPK1. The conditions required for these reactions are typically mild, physiological conditions that are compatible with biological systems .
Major Products Formed
The major product formed from the reaction involving SS47 is the degraded HPK1 protein, which is ubiquitinated and subsequently broken down by the proteasome .
Applications De Recherche Scientifique
SS47 has several significant applications in scientific research:
Cancer Research: SS47 enhances the antitumor efficacy of BCMA CAR-T cell therapy by degrading HPK1, an immunosuppressive regulatory kinase.
Immunotherapy: By targeting HPK1, SS47 helps in modulating immune responses, making it a promising candidate for cancer immunotherapies.
Biological Studies: SS47 is used to study the role of HPK1 in various biological processes, providing insights into its function and regulation.
Mécanisme D'action
SS47 functions by binding to both HPK1 and an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of HPK1, marking it for degradation by the proteasome. The degradation of HPK1 leads to enhanced antitumor activity in BCMA CAR-T cells, as HPK1 is an immunosuppressive kinase that negatively regulates T cell function .
Comparaison Avec Des Composés Similaires
Similar Compounds
ARV-825: Another PROTAC-based degrader targeting BRD4.
dBET1: A PROTAC molecule targeting BET proteins for degradation.
PROTAC-1: A general PROTAC molecule used for targeting various proteins for degradation.
Uniqueness of SS47
SS47 is unique in its specific targeting of HPK1, making it particularly valuable for cancer immunotherapy research. Its ability to enhance the efficacy of BCMA CAR-T cells sets it apart from other PROTAC molecules that target different proteins .
Propriétés
Formule moléculaire |
C49H56N6O12S |
|---|---|
Poids moléculaire |
953.1 g/mol |
Nom IUPAC |
4-[2-[2-[2-[2-[3-[4-[5-[6-amino-5-[[3-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methoxy]pyridin-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C49H56N6O12S/c1-49(2,61)15-11-32-5-3-6-33(27-32)31-67-39-28-35(29-51-44(39)50)40-30-52-46(68-40)34-12-16-54(17-13-34)42(57)14-18-62-19-20-63-21-22-64-23-24-65-25-26-66-38-8-4-7-36-43(38)48(60)55(47(36)59)37-9-10-41(56)53-45(37)58/h3-8,27-30,34,37,61H,9-10,12-14,16-26,31H2,1-2H3,(H2,50,51)(H,53,56,58) |
Clé InChI |
LUUCVCRHWBVGNN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC1=CC=CC(=C1)COC2=C(N=CC(=C2)C3=CN=C(S3)C4CCN(CC4)C(=O)CCOCCOCCOCCOCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















